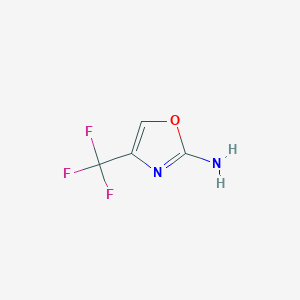

4-(Trifluoromethyl)oxazol-2-amine

Description

The strategic combination of an oxazole (B20620) ring with a trifluoromethyl group creates a molecular scaffold with significant potential in various scientific domains, particularly in the development of new bioactive molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(trifluoromethyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-10-3(8)9-2/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSFWEXIRSHBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376798 | |

| Record name | 4-(Trifluoromethyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35629-71-1 | |

| Record name | 4-(Trifluoromethyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(trifluoromethyl)oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trifluoromethyl Oxazol 2 Amine and Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for building the oxazole (B20620) ring often involve the sequential formation of bonds through cyclization and condensation reactions, sometimes requiring multiple discrete steps.

A common and reliable strategy for forming substituted oxazoles involves the initial synthesis of a 2-oxazoline ring, which is then aromatized to the corresponding oxazole. This two-stage process allows for controlled construction of the heterocyclic system.

The first step is the formation of the oxazoline (B21484), typically through the dehydrative cyclization of an N-(2-hydroxyethyl)amide. nih.gov This reaction can be promoted by various reagents, including triflic acid (TfOH), which facilitates the cyclization while generating water as the only byproduct. nih.gov An alternative is the reaction of a carboxylic acid with an amino alcohol. For instance, 2-(2,2,2-trifluoroethoxy)benzoic acid can be converted to its acid chloride and reacted with 2-amino-2-methylpropan-1-ol to form a hydroxy amide intermediate. acs.org This intermediate is then cyclized to the oxazoline using a dehydrating agent like thionyl chloride. acs.org

The second step is the oxidation of the 2-oxazoline to the aromatic oxazole. This aromatization can be achieved using various oxidation agents. One established method involves the use of reagents like (diethylamino)sulfur trifluoride (DAST) to mediate the conversion of an acyl serine moiety into an oxazoline, followed by oxidation with bromotrichloromethane (B165885) (BrCCl₃) to yield the oxazole ring.

This stepwise construction provides a versatile route to highly functionalized oxazoles, where the substituents can be introduced on the starting materials before the ring is formed. acs.org

The Bredereck reaction is a classical method for synthesizing substituted oxazoles from the reaction of α-haloketones with amides or amidines. While direct examples for the synthesis of 4-(trifluoromethyl)oxazol-2-amine using the classical Bredereck conditions are not extensively documented in recent literature, the principles of the reaction are applicable. The reaction involves the nucleophilic attack of the amide oxygen onto the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the oxazole ring.

To synthesize a 4-(trifluoromethyl)oxazole derivative, this reaction would necessitate a trifluoromethyl-substituted α-haloketone as a key starting material. Modern variations on this theme have been developed for related fluorinated heterocycles. For example, the synthesis of 5-(trifluoroacetyl)imidazoles has been achieved by reacting trifluoromethyl(α-bromoalkenyl)ketones with benzimidamides. figshare.com This process proceeds through an aza-Michael addition followed by intramolecular nucleophilic substitution and aromatization, showcasing a related pathway where a trifluoromethylated electrophile reacts with an amide-like nucleophile to construct a five-membered heterocycle. figshare.com

The Erlenmeyer-Plochl synthesis is a foundational method for producing α-amino acids and their precursors, azlactones (or oxazolones). figshare.comresearchgate.net The reaction involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride (B1165640). figshare.comresearchgate.net The initially formed 2-substituted-5(4H)-oxazolone is a key intermediate that can be further reacted or hydrolyzed. figshare.com

To generate an oxazole with a trifluoromethyl group at the 4-position, the general Erlenmeyer-Plochl mechanism dictates the use of a trifluoromethyl aldehyde or ketone as the carbonyl component. figshare.com The reaction would proceed as follows:

An N-acylglycine (like hippuric acid) is cyclized in the presence of acetic anhydride to form a 2-phenyl-5(4H)-oxazolone. figshare.com

This oxazolone (B7731731) intermediate, which has acidic protons at the C-4 position, undergoes a Perkin-type condensation with a trifluoromethyl ketone (e.g., trifluoroacetone) or a trifluoromethyl aldehyde. researchgate.net

This condensation yields a 4-(trifluoromethylalkylidene)-oxazolone, which is a derivative of the target structure.

While this classical route primarily generates 4-alkylidene derivatives, it establishes the carbon skeleton. researchgate.net Modern modifications and related reactions have been developed to introduce the trifluoromethyl group at other positions. For example, using trifluoroacetic anhydride as the acylating agent in the reaction with acetophenone (B1666503) oxime acetates can lead to the formation of 2-(trifluoromethyl)oxazoles. researchgate.net

Catalytic Approaches to Trifluoromethyl Oxazoles

More recent synthetic strategies leverage the power of catalysis to achieve efficient and often more direct routes to trifluoromethylated oxazoles, frequently under milder conditions and with higher functional group tolerance.

Transition metals are powerful tools for constructing heterocyclic rings, and several methods have been developed for synthesizing trifluoromethylated oxazoles.

Palladium-Catalyzed Synthesis: Palladium catalysts have been employed to construct trisubstituted oxazoles from trifluoroalanine (B10777074) derivatives, offering a streamlined, one-step synthetic strategy. nih.gov These methods can overcome the challenges of low efficiency and multi-step procedures often associated with classical syntheses. nih.gov Palladium catalysis is also effective in stereoselective reactions, such as the allylic alkylation of oxindoles using α-(trifluoromethyl)alkenyl acetates, demonstrating its utility in creating complex molecules with trifluoromethyl groups. rsc.org Furthermore, practical intermolecular protocols for synthesizing 2,4,5-trisubstituted oxazoles have been developed via a Pd-catalyzed direct C-H addition of heteroarenes to nitriles, followed by cyclization. researchgate.net

Copper-Catalyzed Synthesis: Copper catalysis provides a robust and straightforward approach to fluoroalkylated oxazoles. A notable example is the cyclization of α-fluoroalkyl-α-diazoketones with amides. rsc.org This method is efficient and shows excellent functional group compatibility. rsc.org Copper catalysts, often in the form of Cu(I) or Cu(II) salts, can also mediate the synthesis of related heterocyclic structures like 4-trifluoromethyl pyrazoles and 1,2,3-triazoles from CF₃-containing building blocks, highlighting the versatility of copper in managing fluorinated substrates. globalauthorid.comnih.gov

Gold-Catalyzed Synthesis: Gold catalysts are particularly effective in activating alkynes for nucleophilic attack. This property has been exploited in the synthesis of polyfluoroalkylated oxazoles from N-propargylamides. nih.govnih.gov In some variations, the reaction is performed under visible-light irradiation, where the gold catalyst is compatible with radical intermediates. nih.gov Gold-catalyzed regioselective [3+2] cycloadditions, for instance between alkynyl triazenes and dioxazoles, provide another modular and efficient route to fully substituted oxazoles under mild conditions. scispace.com Cascade reactions, such as a cyclization-fluorination of 2-alkynone O-methyl oximes, can also be achieved using gold catalysts to produce fluorinated isoxazoles, a related heterocycle. figshare.com

Below is a table summarizing representative catalytic approaches.

| Catalyst System | Substrates | Product Type | Key Features |

| Pd(OAc)₂ / Ligand | Trifluoroalanine Derivatives | Trisubstituted Oxazoles | One-step, streamlined synthesis. nih.gov |

| Cu(I) or Cu(II) | α-Fluoroalkyl-α-diazoketones, Amides | 5-Fluoroalkyl-trisubstituted Oxazoles | High efficiency, excellent functional group tolerance. rsc.org |

| PPh₃AuNTf₂ | N-Propargylamides, Polyfluoroalkyl Iodides | Polyfluoroalkylated Oxazoles | Visible-light mediated, compatible with radical intermediates. nih.gov |

| Co(F₂₀TPP) | α-Trifluoromethyl-α-diazoketones, Nitriles | 4-CF₃-substituted Oxazoles | Cost-effective catalyst, high efficiency, broad scope. acs.org |

This table is for illustrative purposes and represents a selection of findings.

A highly effective and modern strategy for the synthesis of 4-CF₃-substituted oxazoles utilizes cobalt(II)-based metalloradical catalysis. acs.orgacs.org This approach enables a catalytic cycloaddition of α-trifluoromethyl-α-diazoketones with a wide variety of nitriles. figshare.com

The reaction is typically promoted by a cobalt(II) porphyrin complex, such as [Co(F₂₀TPP)], which is cost-effective and easy to prepare. acs.org The protocol is noted for its experimental simplicity and robustness, providing diverse, highly functionalized 4-CF₃-substituted oxazoles in high yields. acs.orgfigshare.com A key advantage of this method is its exceptional tolerance for various functional groups, which allows for the late-stage modification of complex and bioactive molecules. acs.orgacs.org Mechanistic studies confirm that the reaction proceeds through a radical pathway involving cobalt(III)-carbene radical intermediates. researchgate.net

The broad substrate scope for both the diazoketone and the nitrile partner makes this a powerful tool for generating a library of trifluoromethylated oxazoles. figshare.com

Organoboron Lewis Acid-Catalyzed Oxazole Formation

The use of organoboron Lewis acids has emerged as a potent strategy for the synthesis of oxazole derivatives, including those bearing a trifluoromethyl group. Boron trifluoride etherate (BF₃·OEt₂) is a notable Lewis acid that can mediate the transformation of 5-acyl-N-fluoroalkyl-1,2,3-triazoles into 4-acyl oxazoles. This reaction proceeds through a denitrogenation/cyclization cascade. The process involves the generation of a vinyl cation intermediate, which then undergoes cyclization to form the oxazole ring. rsc.org This methodology provides a transition metal-free approach to trisubstituted 4-carbonyl oxazoles. rsc.org

Another significant advancement in this area is the zinc triflate (Zn(OTf)₂)-catalyzed tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates. This method efficiently produces oxazoles containing a CF₃-substituted alcohol unit. The reaction is operationally simple, demonstrates high atom economy, and is scalable, highlighting its practical utility. mdpi.com

The choice of Lewis acid can be critical to the reaction outcome. For instance, while BF₃·OEt₂ promotes the formation of oxazoles from certain 5-acyl-1,2,3-triazoles, other Lewis acids like aluminum trichloride (B1173362) (AlCl₃) can lead to different products, such as indenone imidoyl chlorides, from the same starting materials. rsc.org The low Lewis acidity of boronate esters can sometimes hinder reactivity, as observed in attempted reactions with 2,2,2-trifluorodiazoethane, where boronic acids were found to be more suitable substrates. nih.gov

Table 1: Comparison of Lewis Acids in Oxazole Synthesis

| Lewis Acid | Starting Materials | Product | Key Features |

|---|---|---|---|

| BF₃·OEt₂ | 5-Acyl-N-fluoroalkyl-1,2,3-triazoles | 4-Acyl oxazoles | Transition metal-free, proceeds via vinyl cation intermediate. rsc.org |

| Zn(OTf)₂ | N-propargylamides and trifluoropyruvates | Oxazoles with CF₃-substituted alcohol unit | High atom economy, operational simplicity, scalable. mdpi.com |

| AlCl₃ | 5-Acyl-N-fluoroalkyl-1,2,3-triazoles | Indenone imidoyl chlorides | Demonstrates how Lewis acid choice dictates reaction pathway. rsc.org |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like oxazoles to minimize environmental impact. These approaches focus on using less hazardous reagents, alternative energy sources, and more efficient reaction conditions.

Microwave-assisted synthesis has become a popular green chemistry tool, often leading to dramatically reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. arkat-usa.orgucl.ac.uk The direct microwave-mediated condensation of 3-oxetanone (B52913) with primary amides and thioamides provides (hydroxymethyl)oxazoles and their thiazole (B1198619) analogs in moderate to good yields with short reaction times. nih.gov This method is considered highly competitive for constructing these valuable heteroarenes. nih.gov

Microwave irradiation has been successfully employed in the one-pot synthesis of various oxazole derivatives. For instance, 4,5-disubstituted oxazolines and 5-substituted oxazoles can be prepared from substituted aryl aldehydes and tosylmethyl isocyanide (TosMIC) under microwave irradiation in the presence of a catalyst like potassium phosphate. ijpsonline.com Another example is the synthesis of 2-aminooxazoles from a β-keto azide, triphenylphosphine (B44618), and an isothiocyanate, which can be achieved in just 5 minutes at 150 °C using microwave heating, offering a significant time advantage and simplified purification. nsf.gov The efficiency of microwave-assisted synthesis is further highlighted in the preparation of 1,2,4-triazole (B32235) derivatives, where reaction times were reduced from hours to minutes with remarkable yields. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of 2-aminooxazoles | Reflux for 30 minutes | 5 minutes at 150 °C | nsf.gov |

| Synthesis of 3,4-dihydro-2H-benzo[b] rsc.orgacs.orgoxazines | Longer reaction time, lower yield | Shorter reaction time, higher yield and purity | arkat-usa.org |

| Synthesis of 2-arylazo-biphenyl-4-carboxamides | 2 hours | 3 minutes | nih.gov |

| Synthesis of 1,2,4-triazole derivatives | Several hours | 33-90 seconds | nih.gov |

Electrochemical synthesis offers a green and sustainable alternative for constructing oxazole rings, often avoiding the need for harsh oxidants and transition metals. rsc.orgchemistryviews.org A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides has been developed. rsc.org This method is performed in a catalytic system and demonstrates good functional group tolerance. rsc.org Another electrochemical approach involves the reaction of easily accessible aryl-substituted ketones with acetonitrile, which serves as both the solvent and a reactant, in a divided electrochemical cell at room temperature. chemistryviews.orgorganic-chemistry.org This protocol is noted for its mild conditions and high yields. chemistryviews.orgorganic-chemistry.org

Electrochemical methods can also be applied to intramolecular cyclizations. For example, N-propargyl derivatives can undergo electro-oxidative addition to form carbonyl-oxazoles in very good yields. organic-chemistry.org These methods highlight the potential of electrochemistry to provide environmentally friendly pathways to valuable heterocyclic compounds. chemistryviews.org

Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, non-volatility, and thermal stability. rsc.org Their use as both solvents and catalysts in organic synthesis has gained significant attention. rsc.org Various synthetic strategies for oxazoles have incorporated ionic liquids to enhance reaction conditions and facilitate greener processes. researchgate.net For instance, the synthesis of oxazoles and imidazoles via a Suzuki Pd-mediated C-C coupling mechanism has been demonstrated using ionic liquids like [bmim]BF₄, [bmim]PF₆, and [PAIM][NTf₂]. researchgate.net The unique properties of ionic liquids can lead to increased reactivity and selectivity, as well as easier catalyst recycling. rsc.org The development of oxazolidinium-based ionic liquids further expands the potential applications of these green solvents in areas like electrochemical energy storage, showcasing their versatility. rsc.org

Trifluoromethylation Strategies in Oxazole Ring Construction

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical, chemical, and biological properties. Therefore, developing efficient trifluoromethylation strategies during the construction of the oxazole ring is of great importance.

One of the most efficient approaches is the direct incorporation of the trifluoromethyl group during the cyclization process to form the oxazole ring. This can be achieved through various synthetic routes.

An electrochemical method has been developed for the construction of polysubstituted oxazoles from ketones and acetonitrile, where trifluoroacetic anhydride (TFAA) is used as an activator. acs.orgchemistryviews.org In this process, the ketone is thought to be activated by TFAA to form a vinyl trifluoroacetate (B77799) intermediate, which is then attacked by acetonitrile, leading to oxidative cyclization and the formation of the oxazole ring. acs.orgorganic-chemistry.org

Another strategy involves the use of trifluoromethyl-containing building blocks. For example, a Lewis acid-catalyzed condensation-cyclization cascade of difluoro/trifluoroacetaldehyde hemiacetal with aromatic amines has been reported for the synthesis of fluorinated tetrahydroquinazolines, showcasing a direct method for incorporating the trifluoromethyl group. nih.gov Furthermore, visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes with CF₃Br has been developed to produce trifluoromethylated polycyclic aza-heterocycles. mdpi.com

A notable strategy for accessing N-trifluoromethyl azoles involves the N-trifluoromethylation of nitriles followed by a [3+2] cyclization with 1,3-dipoles. researchgate.netnih.gov In this approach, an effective CF₃ source like PhICF₃Cl is used to generate N-CF₃ nitrilium derivatives, which then undergo cyclization to form a variety of N-trifluoromethylated azoles. researchgate.netnih.gov

Transformations Involving Fluorinated Precursors

The construction of the 4-(trifluoromethyl)oxazole ring system can be efficiently achieved through the cyclization of precursors that already contain the trifluoromethyl moiety. One of the most established methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.org In the context of synthesizing this compound, this would typically involve a precursor where the trifluoromethyl group is part of the ketone component.

A plausible synthetic approach would start with a trifluoromethyl-substituted α-haloketone which can react with a suitable amine source, such as cyanamide (B42294) or a protected urea (B33335) derivative, to form a 2-amino-oxazole. Alternatively, a Dakin-West reaction could be employed to generate the necessary 2-acylamino-ketone precursor which already contains the trifluoromethyl group. wikipedia.org

The critical step in the Robinson-Gabriel synthesis is the cyclodehydration, for which various reagents can be employed. Notably, fluorinated reagents themselves can act as powerful cyclodehydrating agents. Trifluoroacetic anhydride (TFAA) is a commonly used reagent for this transformation. wikipedia.org Another potent system for this purpose is the combination of triphenylphosphine and hexachloroethane. nih.gov The use of such reagents under appropriate conditions facilitates the intramolecular cyclization to form the oxazole ring.

Recent advancements have also highlighted one-pot synthesis methodologies. For instance, a diversity-oriented approach has been developed using a general oxazolone template, which undergoes a Friedel-Crafts reaction followed by a Robinson-Gabriel synthesis. wikipedia.org In such a sequence, trifluoromethanesulfonic acid has been utilized as the cyclodehydrating agent. wikipedia.org

While direct synthesis of this compound is not extensively detailed, the synthesis of the isomeric 2-(trifluoromethyl)oxazoles has been reported using elemental tellurium-mediated tandem cyclization of acetophenone oxime acetates with trifluoroacetic anhydride. organic-chemistry.org This further underscores the utility of fluorinated anhydrides in the synthesis of trifluoromethyl-substituted oxazoles.

| Reaction Type | Fluorinated Precursor/Reagent | Key Transformation | Reference |

|---|---|---|---|

| Robinson-Gabriel Synthesis | Trifluoroacetic anhydride (TFAA) | Cyclodehydration of 2-acylamino-ketones | wikipedia.org |

| Robinson-Gabriel Synthesis | Trifluoromethanesulfonic acid | Cyclodehydration in a one-pot synthesis | wikipedia.org |

| Tandem Cyclization | Trifluoroacetic anhydride (TFAA) | Formation of 2-(trifluoromethyl)oxazoles from oxime acetates | organic-chemistry.org |

| General Oxazole Synthesis | BF3·OEt2-TFAA | One-pot synthesis of 2-trifluoromethyl oxazoles from amino acids | acs.org |

Stereoselective Synthesis and Chiral Induction in Oxazole Frameworks

The stereoselective synthesis of chiral oxazoles is of paramount importance, particularly for applications in pharmacology and catalysis. Chiral induction in the oxazole framework can be achieved through various strategies, primarily by using chiral starting materials or by employing stereoselective reactions.

A practical and widely used approach is to start with enantiomerically pure α-amino acids. nih.govresearchgate.net The inherent chirality of the amino acid can be transferred to the final oxazole product. The synthesis typically involves the conversion of the amino acid to an α-acylamino aldehyde or ketone, which then undergoes cyclodehydration to form the oxazole. nih.gov This method ensures that the stereocenter adjacent to the oxazole ring is well-defined.

The preservation of stereochemical integrity during the cyclization step is crucial. Mild and efficient cyclodehydration reagents are preferred to minimize racemization. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) have been shown to be effective for the cyclization of β-hydroxy amides to oxazolines, which are immediate precursors to oxazoles, with minimal loss of stereochemical purity. organic-chemistry.org A one-pot protocol combining this cyclodehydration with dehydrogenation can then yield the corresponding chiral oxazole. organic-chemistry.org

Furthermore, organocatalytic cascade reactions have been developed for the synthesis of complex chiral molecules containing trifluoromethyl groups. For example, the synthesis of chiral fluoroalkyl-containing 3,2′-spirooxindole γ-lactams has been achieved with excellent enantioselectivities and diastereoselectivities. rsc.org This demonstrates that it is possible to control the stereochemistry of reactions involving trifluoromethylated amine derivatives. rsc.org

While the direct stereoselective synthesis of this compound is a specialized area, the principles derived from the synthesis of other chiral oxazoles and fluorinated compounds are highly applicable. The use of chiral fluorinated building blocks or the application of asymmetric catalysis in the key bond-forming steps are promising avenues for future research.

| Strategy | Chiral Source/Method | Key Features | Reference |

|---|---|---|---|

| Chiral Starting Material | α-Amino Acids | Inherent chirality transferred to the oxazole product. | nih.govresearchgate.net |

| Stereoconservative Cyclization | DAST or Deoxo-Fluor | Mild conditions preserve stereochemical integrity during oxazoline formation. | organic-chemistry.org |

| Organocatalytic Cascade Reaction | Secondary amine catalysis | High enantioselectivity and diastereoselectivity in the synthesis of complex chiral fluorinated heterocycles. | rsc.org |

Chemical Reactivity and Transformations of 4 Trifluoromethyl Oxazol 2 Amine

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring in 4-(trifluoromethyl)oxazol-2-amine is an aromatic system, and its reactivity is significantly influenced by its substituents. The 2-amino group acts as an electron-donating group, increasing the electron density of the ring, while the 4-trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the ring towards certain reactions.

Electrophilic Substitution Reactions

Oxazole rings can undergo electrophilic substitution reactions. wikipedia.orgslideshare.net The outcome of such reactions on this compound is determined by the combined directing effects of the amino and trifluoromethyl groups. The 2-amino group, being an activating group, directs incoming electrophiles to the C5 position. Conversely, the 4-trifluoromethyl group is a deactivating group. The C5 position is the most probable site for electrophilic attack due to activation from the adjacent ring oxygen and the mesomeric effect of the 2-amino group.

While specific studies on this exact molecule are limited, research on related oxazoles has demonstrated successful C5-alkylation through palladium-catalyzed C-H bond activation, which is a form of electrophilic substitution. rsc.org This supports the prediction that electrophilic attack will occur at the C5 position. The general mechanism involves the attack of an electrophile (E⁺) on the electron-rich C5 position, forming a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.

Table 1: Predicted Regioselectivity in Electrophilic Substitution

| Position | Activating/Deactivating Influences | Predicted Reactivity |

|---|---|---|

| C4 | Substituted with deactivating -CF₃ group. | Highly deactivated. |

Nucleophilic Additions and Substitutions

Nucleophilic attack on an electron-rich aromatic ring like oxazole is typically unfavorable. However, the presence of the potent electron-withdrawing trifluoromethyl group at the C4 position significantly reduces the electron density of the ring, making it more susceptible to nucleophilic attack, particularly through a nucleophilic aromatic substitution (SNAr) mechanism. The CF₃ group would activate the C5 position for such reactions.

In related heterocyclic systems, such as 5-acetyl-2-aminooxazole, the oxazole ring can undergo transformations initiated by nucleophilic attack. For instance, treatment with amines can lead to ring-opening and subsequent recyclization to form substituted imidazoles. lookchem.com Furthermore, intramolecular nucleophilic substitution, known as the Smiles rearrangement, has been observed in related benzoxazole (B165842) systems, highlighting the ring's capacity to be attacked by nucleophiles under specific conditions. nih.gov

Transformations Involving the 2-Amino Group

The primary amine at the C2 position is a key site for a variety of chemical transformations, including acylation, alkylation, and protonation. wikipedia.org

Acylation Reactions

The exocyclic amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-substituted amides. This is a characteristic reaction of primary amines. wikipedia.org Studies on the analogous 2-aminothiazole (B372263) scaffold show that acylation proceeds efficiently, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. nih.gov The reaction involves the nucleophilic attack of the amino group's lone pair on the electrophilic carbonyl carbon of the acylating agent.

Table 2: Representative Acylation Reactions

| Acylating Agent | Product Type | General Conditions |

|---|---|---|

| Acetyl Chloride | N-(4-(Trifluoromethyl)oxazol-2-yl)acetamide | Base (e.g., Pyridine), Anhydrous Solvent |

| Benzoyl Chloride | N-(4-(Trifluoromethyl)oxazol-2-yl)benzamide | Base (e.g., Pyridine), Anhydrous Solvent |

Alkylation Reactions

Alkylation of 2-aminooxazoles can be complex due to the presence of multiple nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen. Based on studies of the isosteric 2-aminothiazole, alkylation can result in a mixture of products. acs.org

In the absence of a strong base, alkylation tends to occur on the endocyclic nitrogen, forming a 2-imino-3-alkyloxazoline. acs.org In the presence of a strong base like lithium amide, which deprotonates the exocyclic amine, the reaction can be directed to yield the N,N-disubstituted 2-aminooxazole. acs.org The choice of reaction conditions is therefore critical in determining the final product.

Table 3: Potential Alkylation Products and Conditions

| Reagent/Condition | Major Product | Structure Type |

|---|---|---|

| Alkyl Halide (no base) | 3-Alkyl-2-imino-4-(trifluoromethyl)oxazoline | Endocyclic (Ring) Alkylation |

Protonation and Basicity Studies

The basicity of the 2-amino group is significantly influenced by the electronic properties of the trifluoromethyl group. The CF₃ group exerts a powerful negative-inductive effect, withdrawing electron density from the oxazole ring and, consequently, from the exocyclic amino group. This effect substantially reduces the basicity of the amine, making it a much weaker base compared to an unsubstituted 2-aminooxazole.

This phenomenon is well-documented for α-trifluoromethyl amines, where the pKₐ of the conjugate acid is significantly lower than that of its non-fluorinated counterpart. For example, the basicity of amines is known to decrease with increasing fluorine substitution at the α-position. This decreased basicity means that a stronger acid is required to protonate the amino group of this compound.

Table 4: Comparative Basicity (Predicted)

| Compound | Key Feature | Predicted Basicity (pKa of Conjugate Acid) |

|---|---|---|

| Ethylamine | Alkyl amine (reference) | ~10.7 |

| 2,2,2-Trifluoroethylamine | α-Trifluoromethyl amine | ~5.7 |

| 2-Aminooxazole | Amino group on an oxazole ring | Weaker than alkylamines due to sp² nitrogen and aromaticity |

Reactivity of the Trifluoromethyl Group

Influence on Aromaticity and Electron Density of the Oxazole Ring

The introduction of a trifluoromethyl group at the 4-position of the oxazole ring has a substantial impact on the ring's electronic properties and aromatic character. Oxazole is an electron-rich five-membered heteroaromatic ring; however, the powerful inductive (-I) effect of the -CF3 group significantly withdraws electron density from the entire ring system.

Research on poly(aryl ether oxazole)s containing a trifluoromethyl substituent in the 4-position of the oxazole ring has shown that this substitution pattern can have a destabilizing effect. acs.orgacs.org The low decomposition temperature of these polymers, around 310 °C, is attributed to a ring scission of the oxazole, a process facilitated by the presence of the -CF3 group. acs.org This suggests that the strong electron-withdrawing nature of the trifluoromethyl group perturbs the aromaticity of the oxazole ring, making it more susceptible to cleavage under thermal stress. acs.org In contrast, polymers where the -CF3 group is attached to phenyl rings instead of directly to the oxazole ring exhibit much higher decomposition temperatures, indicating the oxazole ring itself is not inherently unstable. acs.orgacs.org

The destabilization is less pronounced in analogous thiazole (B1198619) systems, which are known to have a more pronounced aromatic character than their oxazole counterparts. acs.org This comparison underscores the significant influence of the 4-CF3 group on the relatively sensitive aromatic system of the oxazole ring. The electron-deficient nature induced by the -CF3 group makes the ring more susceptible to nucleophilic attack, a key consideration for its chemical transformations.

| Polymer Type | Key Structural Feature | Observed Decomposition Temperature (°C) | Reference |

|---|---|---|---|

| Poly(aryl ether oxazole) | -CF3 group in 4-position of oxazole ring | ~310 | acs.org |

| Poly(aryl ether thiazole) | -CF3 group in 4-position of thiazole ring | 420-490 | acs.org |

| Poly(aryl ether oxazole) | -CF3 group on adjacent phenyl rings (not on oxazole) | Significantly higher than 310 | acs.org |

Chemical Stability and Derivatization Potential

The chemical stability and derivatization potential of the trifluoromethyl group in this compound are multifaceted. While generally considered a highly stable moiety, the -CF3 group is not entirely inert and possesses potential for chemical transformation.

Chemical Stability

However, as noted previously, the placement of the -CF3 group at the 4-position of an oxazole ring can reduce the thermal stability of the entire heterocyclic system, leading to ring scission at elevated temperatures. acs.org Therefore, while the C-F bonds themselves are robust, the electronic influence of the -CF3 group can create a point of instability within the larger molecular framework.

Derivatization Potential

Despite its reputation for being chemically robust, the trifluoromethyl group can be a site for derivatization under specific conditions. Research has shown that (hetero)aromatic trifluoromethyl groups that are anionically activated can undergo transformation into new heterocyclic structures. lookchem.com This process typically involves the reaction of the activated -CF3 group with a dinucleophile, such as an amino-thiol or amino-alcohol.

The mechanism involves a base-induced elimination of hydrogen fluoride (B91410) (HF) from the activated -CF3 group, which generates a reactive quinodifluoromethide intermediate. This intermediate is susceptible to nucleophilic addition. Repetitive cycles of base-induced HF elimination and nucleophilic addition result in the replacement of all three fluorine atoms, leading to the formation of a new C-C linked heterocyclic system in good to excellent yields. lookchem.com This demonstrates that the -CF3 group, while stable, can serve as a synthetic handle for constructing more complex molecules under mild aqueous conditions. lookchem.com

| Step | Process | Key Intermediate/Product | Reference |

|---|---|---|---|

| 1 | Anionic activation of the Ar-CF3 group (e.g., by a strong electron-withdrawing group elsewhere on the ring) | Activated Ar-CF3 | lookchem.com |

| 2 | Reaction with a base and a dinucleophile (e.g., 2-aminothiophenol) | Base-induced HF elimination | lookchem.com |

| 3 | Formation of a quinodifluoromethide intermediate | Ar=CF2 | lookchem.com |

| 4 | Nucleophilic attack by the dinucleophile and subsequent cyclization | New C-C linked heterocycle (e.g., benzothiazole) | lookchem.com |

This potential for transformation highlights the dual nature of the trifluoromethyl group: it provides stability under physiological conditions while offering opportunities for synthetic diversification in a laboratory setting. lookchem.com

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-(Trifluoromethyl)oxazol-2-amine by providing information about the chemical environment of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and integration values offer a detailed map of the proton framework. For this compound, the spectrum is expected to show a signal for the lone proton on the oxazole (B20620) ring and signals corresponding to the amine protons. The proton on the oxazole ring would likely appear as a singlet, and its specific chemical shift would be influenced by the electron-withdrawing trifluoromethyl group. The amine protons (NH₂) would also produce a characteristic signal, which can sometimes be broad and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will feature signals for the two carbon atoms of the oxazole ring, with their chemical shifts indicating their position relative to the heteroatoms and the trifluoromethyl group. The carbon of the trifluoromethyl group itself will also be observable, typically as a quartet due to coupling with the three fluorine atoms. This coupling (¹JCF) is a characteristic feature in the ¹³C NMR of trifluoromethyl-containing compounds. rsc.orgrsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | δ ~7.0-8.0 | Singlet | Oxazole ring proton |

| ¹H | Variable | Broad Singlet | Amine (NH₂) protons |

| ¹³C | Variable | Singlet | C2 (carbon bearing the amine group) |

| ¹³C | Variable | Quartet | C4 (carbon bearing the CF₃ group) |

| ¹³C | Variable | Singlet | C5 (carbon of the oxazole ring) |

| ¹³C | Variable | Quartet | CF₃ carbon |

| ¹⁹F | Variable | Singlet | Trifluoromethyl group |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. The table presents a generalized prediction based on known chemical shift ranges for similar structures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov

The amine (N-H) stretching vibrations are expected to appear in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to the symmetric and asymmetric stretching modes. The C=N stretching vibration of the oxazole ring will likely produce a sharp absorption band in the range of 1620-1690 cm⁻¹. Furthermore, the C-F stretching vibrations of the trifluoromethyl group are strong and typically appear in the region of 1000-1350 cm⁻¹, often as multiple intense bands. The C-O-C stretching of the oxazole ring will also give rise to characteristic absorptions.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 | Medium |

| C=N (Oxazole ring) | Stretching | 1620-1690 | Medium to Strong |

| C-F (Trifluoromethyl) | Stretching | 1000-1350 | Strong, Multiple Bands |

| C-O-C (Oxazole ring) | Stretching | 1000-1300 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 152.08 g/mol . chemsynthesis.comuni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition of the molecule. rsc.orgacs.org

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. The stability of the oxazole ring and the presence of the trifluoromethyl group will influence how the molecule breaks apart upon ionization. Common fragmentation pathways could involve the loss of small neutral molecules or radicals. For instance, the loss of the trifluoromethyl group (CF₃) would result in a fragment ion at [M-69]⁺. Other fragmentations might involve the cleavage of the oxazole ring itself. The study of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. libretexts.orgwhitman.eduresearchgate.netmdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

|---|---|---|

| [M]⁺ | 152 | Molecular Ion |

| [M-CF₃]⁺ | 83 | Loss of Trifluoromethyl Radical |

| Other Fragments | Variable | Ring Cleavage Products |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its separation from any impurities or byproducts from a synthesis. bldpharm.com

In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and a liquid mobile phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

By using a suitable detector, such as a UV-Vis detector, a chromatogram is generated which shows a peak for each component in the sample. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. Different HPLC methods, such as reversed-phase or normal-phase chromatography, can be developed and optimized for the best separation and analysis of this compound. sigmaaldrich.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 4-(Trifluoromethyl)oxazol-2-amine. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while theLUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net

For this compound, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been employed to determine these frontier molecular orbitals. researchgate.net The presence of the electron-withdrawing trifluoromethyl group (-CF3) and the electron-donating amine group (-NH2) significantly influences the electronic distribution and orbital energies.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Electrostatic Potential (ESP) Map: The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net In the MEP map of this compound, the regions of negative potential (red) are typically located around the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring and the fluorine atoms of the trifluoromethyl group, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) are generally found around the hydrogen atoms of the amine group, suggesting these are sites for nucleophilic attack.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. nih.govnih.govajchem-a.com These methods are instrumental in drug discovery for identifying potential therapeutic candidates. chemicalpapers.com

Molecular Docking: Molecular docking studies with this compound have been performed against various biological targets to explore its potential as an inhibitor. The docking process predicts the preferred binding orientation and affinity of the molecule within the active site of the target protein. The binding affinity is often expressed as a docking score, with more negative values indicating stronger binding. For instance, docking studies against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes, could reveal the binding mode and key interactions. chemicalpapers.com

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase XYZ | -8.2 | ASP145, LYS78, GLU95 |

Prediction of Chemical Reactivity and Mechanistic Pathways

Theoretical methods can predict the chemical reactivity of this compound and elucidate potential reaction mechanisms. nih.gov The electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and the electrostatic potential map, are fundamental to these predictions.

The trifluoromethyl group generally enhances the electrophilicity of the oxazole ring, while the amine group acts as a nucleophilic center. This differential reactivity can be exploited in designing synthetic routes. For example, the amine group can be a site for acylation or alkylation reactions. The prediction of reaction pathways can be aided by computational tools that model the transition states and energy barriers of potential reactions. nih.gov

In Silico ADMET Profiling and Physicochemical Property Modulation Analysis

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety properties of a compound. nih.govnih.govasianpubs.org Various computational models are used to predict these properties based on the molecule's structure. frontiersin.org

ADMET Prediction: For this compound, in silico tools can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. The presence of the trifluoromethyl group can influence these properties, often increasing lipophilicity and metabolic stability. nih.gov

| Property | Predicted Value/Classification |

|---|---|

| Human Oral Absorption | High |

| Blood-Brain Barrier (BBB) Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| AMES Mutagenicity | Non-mutagenic |

| LogP (Lipophilicity) | 1.8 |

Physicochemical Property Modulation: Computational analysis can also guide the modification of the this compound scaffold to optimize its physicochemical properties. For example, introducing or modifying substituents on the oxazole ring or the amine group can alter solubility, lipophilicity, and metabolic stability. This structure-activity relationship (SAR) analysis is essential for developing compounds with improved drug-like properties.

Biological Activity and Pharmacological Investigations

Broad-Spectrum Biological Evaluation of Oxazole (B20620) Derivatives

Oxazole derivatives have been extensively evaluated for a variety of biological activities, revealing their potential to combat a range of diseases.

Antimicrobial Activity Studies (Antibacterial, Antifungal)

The search for new antimicrobial agents is a critical area of research due to the rise of multidrug-resistant pathogens. iajps.com Oxazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties. iajps.comnih.gov The five-membered heterocyclic ring of oxazole can interact with various biological targets within microbial cells, such as enzymes and proteins. humanjournals.comtandfonline.com

The substitution pattern on the oxazole ring plays a crucial role in determining the antimicrobial spectrum and potency. iajps.comnih.gov For instance, certain amine-linked bis- and tris-oxazole derivatives have demonstrated excellent antibacterial activity. derpharmachemica.com Similarly, the presence of specific moieties, such as a pyrazole (B372694) linked to an oxazole-5-one, has been shown to confer significant antibacterial and antifungal effects. nih.gov

Studies have shown that some oxazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govd-nb.info For example, a series of pyrazole-linked oxazole-5-one derivatives were assessed for their antimicrobial potential, with some compounds showing notable zones of inhibition against various bacterial strains. nih.gov In some cases, the antibacterial activity of oxazole derivatives has been found to be comparable to that of standard antibiotics. derpharmachemica.com

In the realm of antifungal activity, oxazole derivatives have also shown considerable promise. iajps.comtandfonline.com Some compounds have exhibited high antifungal activity, with zones of inhibition significantly larger than those of reference chemotherapeutics. iajps.comderpharmachemica.com For example, certain spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives displayed interesting antifungal activity. iajps.com The antifungal efficacy is also influenced by the specific substitutions on the oxazole core. researchgate.net Trifluoromethyl-substituted pyrazole derivatives have been noted for their good activity against tested bacteria, with some showing a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov

The following table summarizes the antimicrobial activity of selected oxazole derivatives from various studies.

| Compound Type | Test Organism(s) | Activity | Reference(s) |

| Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives | Fungi | High antifungal activity, up to 90 mm zone of inhibition. | iajps.comderpharmachemica.com |

| Amido sulfonamido methane (B114726) linked bisoxazoles | Bacteria | Not specified | iajps.com |

| Pyrazole linked to oxazole-5-one moiety | S. aureus, E. coli, P. aeruginosa, C. albicans | Compound 8 showed the highest activity among the synthesized derivatives. | nih.gov |

| Novel pyrazole, oxazole, and imidazole (B134444) derivatives | S. aureus, E. coli | Compound 9 (an oxazole derivative) possessed maximum antibacterial activity. | nih.gov |

| Trifluoromethyl-substituted pyrazole derivative | MRSA | Good activity with an MIC value of 3.12 μg/mL. | nih.gov |

Anticancer Potential and Antitumor Mechanisms

Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention for their potential as anticancer agents. ijrpr.comresearchgate.netnih.gov These compounds have demonstrated efficacy against a variety of cancer cell lines, including those that are drug-susceptible, drug-resistant, and even multidrug-resistant. researchgate.netnih.gov Their mechanisms of action are diverse and often involve targeting key cellular processes involved in cancer progression. ijrpr.combenthamscience.com

One of the key mechanisms by which oxazole derivatives exert their anticancer effects is through the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). benthamscience.com They can also inhibit other critical targets such as STAT3, microtubules, G-quadruplexes, and DNA topoisomerases. benthamscience.com Some derivatives have been shown to cause DNA damage and inhibit various protein kinases. benthamscience.com

A recent study highlighted a series of novel oxazol-5-one derivatives containing a chiral trifluoromethyl and an isoxazole (B147169) moiety. nih.gov One compound from this series, designated 5t, was found to be particularly effective against HepG2 liver cancer cells, with an IC50 of 1.8 μM. nih.gov This compound was shown to inhibit cell proliferation, migration, and invasion, as well as induce cell cycle arrest and apoptosis. nih.gov Further investigation revealed that compound 5t targets peroxiredoxin 1 (PRDX1), leading to an increase in reactive oxygen species (ROS) and subsequent ROS-dependent DNA damage, endoplasmic reticulum stress, mitochondrial dysfunction, and apoptosis. nih.gov In vivo studies confirmed that this compound could inhibit tumor growth in mice by increasing oxidative stress. nih.gov

The versatility of the oxazole scaffold allows for its combination with other pharmacophores to develop novel anticancer drugs with enhanced potency and selectivity. benthamscience.com The structure-activity relationship (SAR) studies of oxazole derivatives are crucial for rationally designing more effective and less toxic anticancer agents. ijrpr.com

| Compound Type | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| Oxazol-5-one derivative with chiral trifluoromethyl (5t) | HepG2 (liver cancer) | Targets PRDX1, increases ROS, induces apoptosis. | nih.gov |

| General Oxazole Derivatives | Breast, lung, colorectal tumors | Inhibition of cell proliferation, induction of apoptosis, inhibition of STAT3, microtubules, etc. | ijrpr.combenthamscience.com |

| Oxazole-based Schiff bases | MCF-7 | Potential c-Kit Tyrosine Kinase (TRK) inhibition. | nih.gov |

Anti-inflammatory Properties

Oxazole derivatives have been identified as possessing significant anti-inflammatory properties. nih.govjddtonline.info Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The ability of oxazole-containing compounds to modulate inflammatory pathways makes them attractive candidates for the development of new anti-inflammatory drugs. jddtonline.info

The anti-inflammatory activity of oxazole derivatives has been demonstrated in various experimental models. jddtonline.infojddtonline.inforesearchgate.net For instance, in the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory potential, several novel oxazole derivatives have shown promising results. jddtonline.infojddtonline.inforesearchgate.net Some synthesized compounds exhibited a significant reduction in paw edema, with their efficacy being compared to standard anti-inflammatory drugs like indomethacin. jddtonline.infojddtonline.info

The mechanism of anti-inflammatory action of these derivatives can involve the inhibition of key inflammatory mediators and enzymes. For example, some oxadiazole derivatives, which are structurally related to oxazoles, have been shown to reduce inflammatory markers such as nitric oxide (NO), thiobarbituric acid-reducing substance (TBARS), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.gov The substitution pattern on the oxazole ring is a critical determinant of the anti-inflammatory activity. jddtonline.infojddtonline.info

| Compound Series | Model | Finding | Reference(s) |

| Novel oxazole derivatives (A, A1, A2) | Carrageenan-induced rat paw edema | Showed promising anti-inflammatory activities, with derivative A1 showing maximum activity. | jddtonline.infojddtonline.inforesearchgate.net |

| 2,5-Disubstituted-1,3,4-oxadiazole derivatives | Carrageenan-induced hind paw edema | Derivatives Ox-6d and Ox-6f displayed higher anti-inflammatory activity. | nih.gov |

Antiprotozoal and Anti-tubercular Evaluations

In addition to their antimicrobial and anticancer properties, oxazole and its related derivatives, such as oxadiazoles, have been investigated for their potential against protozoal and mycobacterial infections.

Antiprotozoal Activity: Protozoal diseases, such as malaria and leishmaniasis, continue to be a major global health concern. Research into new therapeutic agents is ongoing, and heterocyclic compounds, including oxazoles, have shown promise. tandfonline.com While specific studies on 4-(trifluoromethyl)oxazol-2-amine are not prevalent, the broader class of oxazole-containing compounds has been evaluated. For example, the replacement of the central furan (B31954) ring in the known antiprotozoal agent furamidine (B1674271) with other five-membered heterocyclic systems, including oxazole, has been explored to develop compounds with improved activity and toxicity profiles. nih.gov Furthermore, 3-acetyl-1,3,4-oxadiazoline derivatives have been the subject of reviews for their antiprotozoal activity. researchgate.net

Anti-tubercular Activity: Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent. The emergence of drug-resistant strains necessitates the development of new anti-tubercular drugs. elsevierpure.com Oxazole and oxadiazole derivatives have been identified as having potential in this area. elsevierpure.commdpi.comnih.gov

Several studies have reported the synthesis and evaluation of oxazole-containing compounds against M. tuberculosis. nih.govnih.govresearchgate.net For instance, a series of 4-(2,6-dichlorobenzyloxy)phenyl thiazole (B1198619), oxazole, and imidazole derivatives were screened for their in vitro anti-tubercular activity, with some thiazole derivatives showing good activity. nih.govresearchgate.net In another study, new hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core were synthesized and showed promising antimycobacterial activity against various strains, including drug-resistant ones. mdpi.com The proposed mechanism of action for some of these derivatives involves the inhibition of the InhA enzyme, a key component of the mycobacterial cell wall synthesis pathway. mdpi.com

| Activity | Compound Class | Findings | Reference(s) |

| Antiprotozoal | Oxazole/Oxadiazole derivatives | Explored as potential replacements for existing antiprotozoal agents; 3-acetyl-1,3,4-oxadiazoline derivatives show activity. | nih.govresearchgate.net |

| Anti-tubercular | Oxazole/Oxadiazole derivatives | Some derivatives show good activity against M. tuberculosis, including drug-resistant strains. | elsevierpure.commdpi.comnih.gov |

| Anti-tubercular | 4-(2,6-dichlorobenzyloxy)phenyl oxazole derivatives | Screened for in vitro anti-tubercular activities. | nih.govresearchgate.net |

Specific Molecular Target Identification and Modulation

A key aspect of modern drug discovery is the identification and modulation of specific molecular targets. Research on oxazole derivatives has moved beyond broad-spectrum screening to focus on their interactions with specific enzymes and receptors.

Enzyme Inhibition Studies

Oxazole derivatives have been shown to inhibit a variety of enzymes implicated in different disease states. The ability to selectively inhibit a particular enzyme is a hallmark of a promising therapeutic agent.

Fatty Acid Amide Hydrolase (FAAH): Oxazole derivatives have been developed as potent inhibitors of FAAH. google.com This enzyme is responsible for the degradation of endocannabinoids, and its inhibition is a therapeutic strategy for managing pain and inflammation.

α-Glucosidase: Certain oxadiazole derivatives have demonstrated strong inhibitory potential against the α-glucosidase enzyme. nih.gov Inhibition of this enzyme is an established approach for managing postprandial hyperglycemia in type II diabetes.

Peroxiredoxin 1 (PRDX1): As mentioned previously, a novel oxazol-5-one derivative containing a chiral trifluoromethyl moiety was found to target and inhibit the enzymatic activity of PRDX1. nih.gov This antioxidant enzyme is overexpressed in some cancers, and its inhibition can lead to increased oxidative stress and cancer cell death.

Other Enzymes: The oxazole scaffold has been incorporated into inhibitors of other enzymes as well. For example, oxaprozin, a marketed anti-inflammatory drug, is a COX-2 inhibitor. nih.gov Mubritinib is a tyrosine kinase inhibitor, and aleglitazar, an antidiabetic agent, also contains an oxazole ring. nih.gov While direct inhibition studies on this compound against a wide range of enzymes are not extensively documented in the reviewed literature, the broader class of oxazoles shows significant potential for enzyme-targeted drug design.

The following table lists some enzymes that are inhibited by oxazole or related derivatives.

| Enzyme | Inhibitor Class | Therapeutic Area | Reference(s) |

| Fatty Acid Amide Hydrolase (FAAH) | Oxazole derivatives | Pain, Inflammation | google.com |

| α-Glucosidase | Oxadiazole derivatives | Type II Diabetes | nih.gov |

| Peroxiredoxin 1 (PRDX1) | Oxazol-5-one derivative with trifluoromethyl | Cancer | nih.gov |

| Cyclooxygenase-2 (COX-2) | Oxaprozin (an oxazole derivative) | Inflammation | nih.gov |

| Tyrosine Kinase | Mubritinib (an oxazole derivative) | Cancer | nih.gov |

Receptor Modulation (e.g., TRPV1, KCa3.1, G Protein-Coupled Receptors)

The ability of a compound to modulate the activity of specific receptors is a cornerstone of its therapeutic potential. Research into trifluoromethyl-oxazole derivatives has revealed significant interactions with several key receptor types.

Transient Receptor Potential Vanilloid 1 (TRPV1): The TRPV1 channel, a sensor for noxious heat and capsaicin, is a target for analgesic drug development. mdpi.com While direct modulation by this compound is not extensively documented, structurally related compounds have shown significant activity. For instance, A-995662, which contains a 4-(trifluoromethyl)phenyl-oxazol-2-ylamino moiety, is a selective TRPV1 receptor antagonist that has been shown to reduce the spinal release of glutamate (B1630785) and CGRP in a rat knee joint pain model. mdpi.com This suggests that the trifluoromethyl-phenyl-oxazole core is a viable scaffold for developing TRPV1 modulators. The development of TRPV1 antagonists aims to block pain signals without affecting normal heat sensation. mdpi.comnih.gov

Intermediate-conductance Ca2+-activated K+ (KCa3.1) Channels: These channels are involved in regulating cell volume and migration, making them a target for diseases like glioblastoma. nih.govmdpi.com Naphtho-oxazole derivatives, which share the oxazole-2-amine core, have been identified as potent modulators of KCa3.1 channels. nih.govresearchgate.net Specifically, 5-methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) is a selective positive gating modulator of KCa3.1, enhancing its activity. nih.govresearchgate.net This compound exhibits significant selectivity for KCa3.1 over the related KCa2.3 channels, a property attributed to the specific substitution pattern on the naphtho-oxazole system. nih.gov The modulation of KCa3.1 by these compounds can affect Ca2+ oscillations within cells, a key process in cell migration. mdpi.com

G Protein-Coupled Receptors (GPCRs): GPCRs represent a large family of receptors involved in numerous physiological processes and are major drug targets. nih.govnih.gov The modulation of GPCRs by small molecules can occur at the orthosteric (endogenous ligand) binding site or at allosteric sites. nih.gov While direct evidence for this compound binding to a specific GPCR is limited, the general chemical space of oxazole derivatives has been explored for GPCR modulation. For example, 1,2,4-oxadiazole (B8745197) derivatives, which are structurally related to oxazoles, have been developed as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4), a class C GPCR. nih.gov Furthermore, a biphenyl (B1667301) derivative containing a methanesulfonimidoyl group has been identified as a positive allosteric modulator of the human dopamine (B1211576) D1 receptor. nih.gov These findings highlight the potential for oxazole-containing compounds to act as modulators of this diverse receptor family.

Protein-Ligand Binding Affinity Assessments

The affinity with which a ligand binds to its protein target is a critical determinant of its potency and efficacy. The inclusion of fluorine, and specifically the trifluoromethyl group, in a ligand can significantly impact its binding affinity.

The introduction of a trifluoromethyl group can enhance binding affinity through several mechanisms. These include favorable multipolar interactions between the C-F bond and the protein backbone, as well as increasing the hydrophobicity of the ligand, which can lead to improved interactions with hydrophobic pockets in the protein. nih.govnih.gov For example, the substitution of a propyl group with a trifluoroethyl group in a class of menin-MLL inhibitors led to a substantial 10-fold increase in binding affinity. nih.gov This enhancement was attributed to close contacts between the CF3 group and the protein backbone. nih.gov

Cellular Mechanism of Action Studies

Understanding how a compound affects cellular processes such as proliferation, survival, and signaling is essential to elucidating its mechanism of action.

Cell Proliferation Inhibition and Cytotoxicity Assays

A common approach to identifying potential anti-cancer agents is to screen them for their ability to inhibit the growth of cancer cells. Several studies have demonstrated the anti-proliferative and cytotoxic effects of oxazole and trifluoromethyl-containing compounds.

For example, a series of novel 2,4,5-trisubstituted oxazole derivatives were synthesized and evaluated for their antiproliferative activity against various tumor cell lines. nih.gov Similarly, 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, which contain an oxazole ring fused to a naphthoquinone, displayed potent cytotoxicity against both androgen-dependent and androgen-independent human prostate cancer cell lines. nih.gov

The presence of a trifluoromethyl group has been shown to be a key determinant of cytotoxic activity. In a study of isoxazole-based molecules, a trifluoromethylated analog was found to be significantly more active against human breast cancer cells than its non-trifluoromethylated counterpart. rsc.orgnih.gov This highlights the importance of the CF3 moiety in enhancing the anti-cancer activity of these heterocyclic compounds.

Table 1: Cytotoxicity of Selected Oxazole and Trifluoromethyl-Containing Derivatives

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

| 2,4,5-Trisubstituted Oxazoles | Various Tumor Cell Lines | Antiproliferative Activity | nih.gov |

| 2-Arylnaphtho[2,3-d]oxazole-4,9-diones | LNCaP, PC3 (Prostate Cancer) | Potent Cytotoxicity | nih.gov |

| 4-(Trifluoromethyl)isoxazoles | MCF-7 (Breast Cancer) | Enhanced Anti-cancer Activity | rsc.orgnih.gov |

Apoptosis Induction and Cell Cycle Analysis

Many anti-cancer drugs exert their effects by inducing programmed cell death, or apoptosis, and by interfering with the cell cycle.

Studies on trifluoromethyl-containing compounds have provided insights into their pro-apoptotic mechanisms. For instance, α-trifluoromethylated acyloins were found to induce apoptosis in human oral tumor cell lines. nih.gov More detailed mechanistic studies on a 4-(trifluoromethyl)isoxazole derivative revealed that it induced apoptosis and caused cell cycle arrest. rsc.org The process of apoptosis induction often involves the disruption of the balance between pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, respectively. researchgate.net

Cell cycle analysis, often performed using techniques like flow cytometry with propidium (B1200493) iodide staining, can reveal at which phase of the cell cycle a compound exerts its effects. researchgate.netnih.govmdpi.com For example, some compounds cause cells to accumulate in the G2/M phase, while others might induce arrest in the S phase. researchgate.net This information is crucial for understanding the molecular targets of the compound and its potential as a therapeutic agent.

Modulation of Signaling Pathways

The activity of a cell is governed by a complex network of signaling pathways. The dysregulation of these pathways is a hallmark of many diseases, including cancer.

The trifluoromethyl group appears to be a key feature in compounds that modulate specific signaling pathways. For instance, a series of novel trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives were identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, with some derivatives showing greater potency than the approved drug vismodegib. nih.govresearchgate.net The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. researchgate.net

Another important signaling pathway in cancer and inflammation is the nuclear factor-kappa B (NF-κB) pathway. nih.gov Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have been shown to inhibit the activation of NF-κB, thereby exhibiting both anti-tumor and anti-inflammatory activities. nih.gov These findings suggest that the trifluoromethyl-oxazole scaffold could potentially modulate these and other critical signaling pathways.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituents on Biological Potency and Selectivity

The biological activity of the 4-(trifluoromethyl)oxazol-2-amine scaffold is highly sensitive to the nature and position of its substituents. Modifications to the trifluoromethyl group, the 2-amino moiety, and other positions on the oxazole (B20620) ring can dramatically alter the compound's interaction with biological targets.

The trifluoromethyl (CF₃) group is a critical pharmacophore in many drug candidates, and its inclusion at the C4 position of the oxazole ring significantly impacts the molecule's properties. Current time information in Bangalore, IN.nih.gov The CF₃ group is highly electronegative and electron-withdrawing, which can alter the electronic environment of the oxazole ring. Current time information in Bangalore, IN.nih.gov This electronic modulation can influence the molecule's binding affinity to target proteins. For instance, the CF₃ group's strong electron-withdrawing nature can lower the pKa of nearby functionalities, potentially strengthening hydrogen bonding interactions with a biological target. nih.gov

Furthermore, the trifluoromethyl group is known to enhance several key pharmacokinetic properties. researchgate.net Its high lipophilicity, with a Hansch π value of +0.88, can improve a molecule's ability to permeate cellular membranes, a crucial factor for reaching intracellular targets. Current time information in Bangalore, IN. This increased lipophilicity can also contribute to improved oral bioavailability. Current time information in Bangalore, IN. The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism. Current time information in Bangalore, IN.benthamscience.com This metabolic stability can increase the half-life of a drug, reducing the required dose and frequency. Current time information in Bangalore, IN. In some contexts, the CF₃ group can serve as a bioisostere for other atoms or groups, like chlorine or a methyl group, offering similar steric bulk but with distinct electronic and metabolic properties. Current time information in Bangalore, IN. Studies on related isoxazole (B147169) structures have demonstrated that the presence of a CF₃ group can enhance anticancer activity by nearly eightfold compared to its non-fluorinated analog, highlighting the profound impact of this moiety. nih.gov

Table 1: Physicochemical Properties of the Trifluoromethyl Group

| Property | Value/Description | Impact on Drug Design |

|---|---|---|

| Hansch Lipophilicity (π) | +0.88 | Enhances membrane permeability and lipophilicity. Current time information in Bangalore, IN. |

| Electronegativity | High | Alters electronic distribution, potentially increasing binding affinity. nih.gov |

| Metabolic Stability | High | Increases resistance to oxidative metabolism, prolonging half-life. Current time information in Bangalore, IN.benthamscience.com |

| Steric Hindrance | Similar to a chlorine atom | Can be used as a bioisosteric replacement to fine-tune interactions. Current time information in Bangalore, IN. |

The 2-amino group on the oxazole ring is a key site for modification to modulate binding and efficacy. SAR studies on analogous 2-aminothiazoles, a close bioisostere of 2-aminooxazoles, reveal that this position is highly tolerant of substitution and crucial for activity. nih.gov While the core heterocycle is often essential, modifications at the N-2 position can dramatically improve potency. nih.govacs.org

Introducing acyl groups, such as a benzoyl group, at the N-2 position has been shown to significantly increase the potency of related aminothiazole compounds. nih.gov This suggests that the amide linkage provides an important interaction point, likely through hydrogen bonding, with the target protein. The nature of the substituent on the acyl group further refines this interaction. For example, in antitubercular 2-aminothiazoles, substituting the benzoyl ring with a 3-chloro group resulted in one of the most potent analogs. nih.gov Conversely, direct N-alkylation or inversion of the amide linkage often leads to a decrease in activity, underscoring the specific structural and electronic requirements for optimal binding. nih.gov

Studies directly comparing 2-aminooxazoles with their 2-aminothiazole (B372263) counterparts have shown that antitubercular activity is maintained, confirming that the two scaffolds can be considered bioisosteres. acs.org This allows for the transfer of SAR knowledge from the more extensively studied aminothiazoles to the aminooxazoles. Furthermore, 2-aminooxazoles may offer advantages such as improved solubility and lower rates of metabolism due to the replacement of the oxidizable sulfur atom with oxygen. acs.org

Table 2: SAR Summary of N-2 Substitutions on 2-Amino-Heterocycles

| Substitution Type | General Effect on Activity | Rationale |

|---|---|---|

| N-Aryl | Generally lower activity than N-acyl derivatives. nih.gov | May lack key hydrogen bonding interactions provided by an amide linker. |

| N-Acyl (e.g., Benzoyl) | Significant increase in potency. nih.gov | Amide group acts as a key interaction point (H-bond donor/acceptor). |

| Substituted N-Benzoyl | Potency is sensitive to the substituent's nature and position. nih.gov | Fine-tunes electronic and steric interactions within the binding pocket. |

| N-Alkylation | Decreased activity. nih.gov | Loss of the hydrogen bond donating capability of the amide NH. |

| Amide Inversion | Decreased activity. nih.gov | Alters the geometry and electronic character of the key interaction point. |